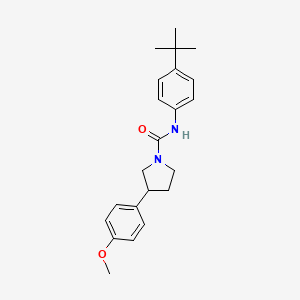carboxamide](/img/structure/B2397910.png)
N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Vue d'ensemble
Description
La N’-(3-bromo-4-hydroxybenzylidène)-2-méthylbenzohydrazide est un composé d’acylhydrazone doté d’une activité antifongique notable. Elle a montré son efficacité contre Cryptococcus neoformans, un champignon pathogène, en inhibant la synthèse du glucosylcéramide, qui est essentiel à la division cellulaire fongique .
Mécanisme D'action
La N’-(3-bromo-4-hydroxybenzylidène)-2-méthylbenzohydrazide exerce ses effets antifongiques en inhibant la synthèse du glucosylcéramide, un composant crucial de la membrane cellulaire fongique. Cette inhibition perturbe la division cellulaire fongique et conduit à la mort cellulaire. Le composé cible des enzymes spécifiques impliquées dans la voie de synthèse du glucosylcéramide .
Analyse Biochimique
Biochemical Properties
BHBM interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to inhibit the synthesis of glucosylceramide, a molecule essential for fungal cell division . This interaction disrupts the normal functioning of Cryptococcus neoformans, leading to its death .
Cellular Effects
BHBM exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal biochemical reactions within the cell. For instance, it inhibits the synthesis of glucosylceramide, thereby affecting cellular metabolism and disrupting the cell division process of Cryptococcus neoformans .
Molecular Mechanism
The molecular mechanism of action of BHBM involves binding interactions with biomolecules and changes in gene expression. BHBM binds to the enzyme responsible for the synthesis of glucosylceramide, inhibiting its function . This disruption in enzyme activity leads to changes in cellular metabolism and cell division, ultimately leading to the death of the cell .
Metabolic Pathways
BHBM is involved in specific metabolic pathways. It interacts with the enzyme responsible for the synthesis of glucosylceramide . This interaction disrupts the normal metabolic flux and affects the levels of metabolites within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La N’-(3-bromo-4-hydroxybenzylidène)-2-méthylbenzohydrazide peut être synthétisée par la réaction de condensation de la 3-bromo-4-hydroxybenzaldéhyde avec la 2-méthylbenzohydrazide. La réaction se produit généralement dans un solvant organique tel que le méthanol sous reflux .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la N’-(3-bromo-4-hydroxybenzylidène)-2-méthylbenzohydrazide ne soient pas largement documentées, l’approche générale implique des réactions de condensation à grande échelle sous des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
La N’-(3-bromo-4-hydroxybenzylidène)-2-méthylbenzohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent la convertir en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l’atome de brome.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire les oxydes correspondants, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
Applications de la recherche scientifique
La N’-(3-bromo-4-hydroxybenzylidène)-2-méthylbenzohydrazide a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse d’autres molécules complexes.
Biologie : Les propriétés antifongiques du composé le rendent précieux pour l’étude des infections fongiques et le développement de nouveaux agents antifongiques.
Médecine : Son potentiel en tant qu’agent antifongique est exploré pour des applications thérapeutiques.
Industrie : Elle peut être utilisée dans le développement de revêtements et de matériaux antifongiques.
Applications De Recherche Scientifique
N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s antifungal properties make it valuable in studying fungal infections and developing new antifungal agents.
Medicine: Its potential as an antifungal agent is being explored for therapeutic applications.
Industry: It can be used in the development of antifungal coatings and materials.
Comparaison Avec Des Composés Similaires
Composés similaires
3-bromo-N’-(3-bromo-4-hydroxybenzylidène)benzohydrazide : Un dérivé ayant des propriétés antifongiques similaires.
Dérivés de la N’-(3-bromo-4-hydroxybenzylidène)-2-méthylbenzohydrazide : Divers dérivés ont été synthétisés pour améliorer l’activité antifongique et réduire la toxicité.
Unicité
La N’-(3-bromo-4-hydroxybenzylidène)-2-méthylbenzohydrazide se distingue par sa haute sélectivité et sa puissance contre Cryptococcus neoformans. Sa capacité à inhiber la synthèse du glucosylcéramide sans affecter les cellules mammaliennes en fait un candidat prometteur pour le développement de médicaments antifongiques .
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZUYGIIHJUAR-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2397829.png)
![N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide](/img/structure/B2397830.png)
![1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B2397832.png)

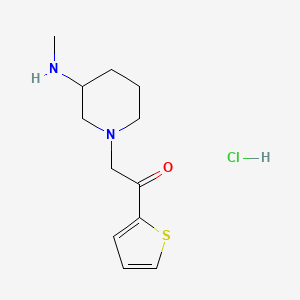
![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)
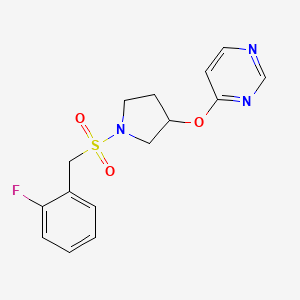
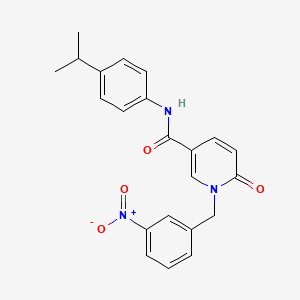
![n-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)

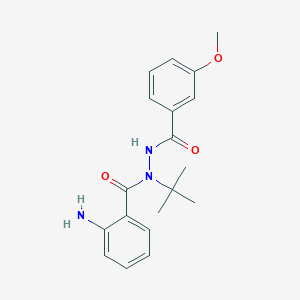
![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)
